DMTr-LNA-U-3-CED-Phosphora

antisense oligonucleotides qPCR probes SNP detection

DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a conformationally locked nucleoside phosphoramidite monomer used in solid-phase oligonucleotide synthesis. It belongs to the class of Locked Nucleic Acid (LNA) building blocks, distinguished by a 2′-O,4′-C-methylene bridge that locks the ribose ring into the C3′-endo conformation, pre-organizing the sugar for enhanced base stacking and duplex stabilization.

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B15599660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1
InChIKeyROCIJWWVBQZMMI-ZQXXGORGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphoramidite: LNA Uridine Phosphoramidite for High-Affinity Oligonucleotide Synthesis


DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a conformationally locked nucleoside phosphoramidite monomer used in solid-phase oligonucleotide synthesis . It belongs to the class of Locked Nucleic Acid (LNA) building blocks, distinguished by a 2′-O,4′-C-methylene bridge that locks the ribose ring into the C3′-endo conformation, pre-organizing the sugar for enhanced base stacking and duplex stabilization [1]. This compound, comprising a 5′-O-DMTr protecting group, an LNA-uridine nucleobase, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety, enables site-specific incorporation of LNA-U residues into synthetic oligonucleotides via standard phosphoramidite chemistry with minor cycle adjustments .

Why DMTr-LNA-U-3-CED-Phosphoramidite Cannot Be Substituted with Generic DNA or RNA Phosphoramidites


Interchanging DMTr-LNA-U-3-CED-Phosphoramidite with conventional DNA or 2′-OMe RNA phosphoramidites fundamentally alters oligonucleotide performance in terms of target affinity, nuclease resistance, and mismatch discrimination. DNA monomers exhibit ΔTm <1°C per nucleotide and are rapidly degraded in serum (t1/2 ~1.5 h), while 2′-O-methyl RNA increases Tm by <1°C per modification and provides only partial nuclease protection (t1/2 ~12 h) [1]. In contrast, each LNA-U residue elevates duplex Tm by 3–8°C against DNA and RNA targets and extends serum half-life by an order of magnitude [2]. Phosphorothioate backbones, though nuclease-resistant, reduce Tm and introduce non-specific protein binding toxicity [1]. Moreover, LNA technology is protected under patent estates (EP1013661, US6268490), restricting unlicensed manufacture of substitute LNA monomers . These quantitative and legal distinctions render generic substitution unsuitable for applications demanding high affinity, robust stability, or commercial regulatory compliance.

Quantitative Evidence for Selecting DMTr-LNA-U-3-CED-Phosphoramidite: Head-to-Head Performance Data


Superior Thermal Stabilization: ΔTm of +3–8°C per LNA-U Modification

Incorporation of LNA monomers like DMTr-LNA-U-3-CED-Phosphoramidite yields a per-modification increase in duplex melting temperature (Tm) of 3–8°C when hybridized to complementary DNA or RNA, compared to unmodified DNA controls . In direct comparison, DNA monomers contribute <1°C per nucleotide, 2′-O-methyl RNA adds <1°C, and phosphorothioate backbones reduce Tm [1]. A fully LNA-modified 11-mer against DNA exhibits ΔTm of +4°C per residue, while against RNA the increase reaches +5°C per residue [2]. The maximum reported stabilization for a full-LNA:DNA duplex is +41°C relative to the corresponding DNA:DNA duplex .

antisense oligonucleotides qPCR probes SNP detection

Extended Serum Stability: 10-Fold Longer Half-Life than Unmodified DNA

Chimeric LNA/DNA oligonucleotides synthesized using LNA-U phosphoramidites exhibit a serum half-life of approximately 15 hours in human serum, compared to ~1.5 hours for unmodified DNA oligonucleotides—a 10-fold improvement [1]. This stability surpasses isosequential phosphorothioates (t1/2 = 10 h) and 2′-O-methyl gapmers (t1/2 = 12 h) [1]. Only three LNA residues at each terminus are sufficient to confer this 10-fold stabilization [1]. LNA modification renders oligonucleotides poor substrates for endogenous nucleases because the locked ribose conformation is not recognized by DNA/RNA processing enzymes [2].

antisense therapeutics in vivo oligonucleotide stability serum nuclease resistance

Enhanced RNase H Activation: LNA Gapmers Outperform 2′-OMe Alternatives

The efficiency of oligonucleotides in supporting RNase H cleavage correlates directly with target RNA affinity, ranking as LNA > 2′-O-methyl > DNA > phosphorothioate [1]. Optimal RNase H activation in LNA/DNA chimeras requires a central DNA gap of 7–8 nucleotides flanked by LNA wings, whereas 2′-O-methyl gapmers achieve full activation with only 6 DNA residues [1]. This distinct gap requirement reflects the stronger helix stabilization conferred by LNA, necessitating a longer contiguous DNA stretch for RNase H substrate recognition while maintaining higher overall target affinity.

RNase H cleavage gapmer ASO design antisense knockdown

Unmatched Mismatch Discrimination: ΔTm Advantage for SNP Detection

LNA-containing oligonucleotides exhibit significantly improved mismatch discrimination compared to DNA probes, as measured by ΔTm between perfect match and single-base mismatch duplexes [1]. The rigid LNA sugar conformation enhances base stacking and enforces strict Watson-Crick geometry, magnifying the destabilization caused by mismatches. Commercial LNA phosphoramidites, including DMTr-LNA-U-3-CED-Phosphoramidite, enable complete control over duplex melting point while maintaining full compatibility with standard DNA synthesis protocols [2]. This property is particularly valuable for allele-specific PCR and microarray-based SNP detection, where false-positive signals from cross-hybridization must be minimized.

SNP genotyping allele-specific PCR molecular beacons

Optimal Application Scenarios for DMTr-LNA-U-3-CED-Phosphoramidite Based on Evidence


High-Sensitivity qPCR Probes and SNP Genotyping Assays

DMTr-LNA-U-3-CED-Phosphoramidite is ideally suited for synthesizing short qPCR probes (e.g., TaqMan, molecular beacons) where high Tm and stringent mismatch discrimination are required. The 3–8°C ΔTm per LNA residue [1] permits probe lengths of 8–12 nucleotides rather than 20–25, improving fluorescence quenching efficiency and signal-to-noise ratios . This enhanced specificity is critical for allele-specific PCR and SNP detection panels where single-base resolution is mandatory.

Antisense Oligonucleotide Gapmers for RNase H-Mediated Knockdown

Incorporation of LNA-U at the 5′ and 3′ wings of gapmer ASOs leverages the 10-fold serum half-life extension [1] and superior RNase H activation rank (LNA > 2′-OMe > DNA > PS) [1]. A design with three LNA residues per terminus flanking a 7–8 nucleotide DNA gap optimizes both nuclease resistance and catalytic RNA cleavage, enabling potent and durable target suppression in cellular and in vivo models without the toxicity associated with fully phosphorothioated backbones.

FISH Probes and In Situ Hybridization Diagnostics

The increased duplex stability conferred by DMTr-LNA-U-3-CED-Phosphoramidite allows FISH probes to maintain hybridization under stringent wash conditions that remove non-specifically bound conventional DNA probes [1]. Shorter LNA-modified probes penetrate fixed tissues and cells more efficiently, reducing background fluorescence and enabling high-resolution detection of mRNA transcripts and genomic loci in cytogenetic and pathology workflows.

Therapeutic LNA Oligonucleotides Under Patent License

For organizations developing antisense drugs or miRNA inhibitors (e.g., Miravirsen analog), DMTr-LNA-U-3-CED-Phosphoramidite provides the essential LNA-uridine building block required for clinical candidate synthesis. However, procurement must account for the Exiqon patent estate (EP1013661, US6268490) governing LNA technology , necessitating appropriate licensing arrangements for commercial therapeutic use beyond research purposes.

Technical Documentation Hub

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